molecular formula C17H22N4O2 B445701 2-(2,3-DIMETHYLPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

2-(2,3-DIMETHYLPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B445701
M. Wt: 314.4g/mol
InChI Key: LXYXFSIHSMHFQE-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethylphenoxy)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a pyrazole moiety linked through an acetohydrazide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This is then converted to its corresponding hydrazide using hydrazine hydrate.

    Condensation Reaction: The hydrazide intermediate is then reacted with 1-ethyl-3-methyl-4-formylpyrazole under acidic or basic conditions to yield the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H22N4O2/c1-5-21-10-15(14(4)20-21)9-18-19-17(22)11-23-16-8-6-7-12(2)13(16)3/h6-10H,5,11H2,1-4H3,(H,19,22)/b18-9+

InChI Key

LXYXFSIHSMHFQE-GIJQJNRQSA-N

SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)COC2=CC=CC(=C2C)C

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N/NC(=O)COC2=CC=CC(=C2C)C

Canonical SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)COC2=CC=CC(=C2C)C

Origin of Product

United States

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